molecular formula C25H28N4O3 B611764 (R)-4-(4-(1H-Pyrazol-1-yl)benzyl)-N-((1S,2S)-2-hydroxycyclohexyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxamide CAS No. 1788055-11-7

(R)-4-(4-(1H-Pyrazol-1-yl)benzyl)-N-((1S,2S)-2-hydroxycyclohexyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxamide

Cat. No. B611764
M. Wt: 432.52
InChI Key: LZCHTDQRMCSDSE-ODGPQVTHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VU0486846 is a highly selective M1 positive allosteric modulator (PAM).

Scientific Research Applications

Synthesis and Heterocyclic Compound Development

Research on compounds related to (R)-4-(4-(1H-Pyrazol-1-yl)benzyl)-N-((1S,2S)-2-hydroxycyclohexyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxamide primarily involves the synthesis of various heterocyclic compounds. These include oxazepine derivatives, pyrazole derivatives, isoxazole derivatives, and more, synthesized through various chemical reactions, often starting with 2-aminobenzaldehyde and other compounds (Adnan, Hassan, & Thamer, 2014).

Antibacterial Agents

Some derivatives of these compounds have been identified as promising antibacterial agents. For instance, analogs of 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide demonstrated significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).

Antiarrhythmic Properties

Research has also explored the antiarrhythmic effects of related compounds. For example, benzopyran and benzoxazine aminoamide derivatives have shown promising results against arrhythmias associated with ischemia-reperfusion injury (Koini et al., 2009).

Synthesis of Fluorocontaining Derivatives

The synthesis of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines, involving the reaction with various primary and secondary amines to form amides of 5(fluorobenzoylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid, indicates the versatility and potential applications of these compounds in various scientific fields (Eleev, Kutkin, & Zhidkov, 2015).

Antimicrobial Assessment

Derivatives of thiosemicarbazide have been used as building blocks in the synthesis of various heterocyclic compounds, including oxazines, and their antimicrobial activity has been assessed (Elmagd et al., 2017).

Cytotoxicity Studies

The cytotoxicity and utility of certain compounds in the synthesis of new heterocycles have also been a focus, highlighting their potential use in medicinal chemistry and drug development (Hegazi et al., 2010).

properties

CAS RN

1788055-11-7

Product Name

(R)-4-(4-(1H-Pyrazol-1-yl)benzyl)-N-((1S,2S)-2-hydroxycyclohexyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxamide

Molecular Formula

C25H28N4O3

Molecular Weight

432.52

IUPAC Name

(R)-4-(4-(1H-Pyrazol-1-yl)benzyl)-N-((1S,2S)-2-hydroxycyclohexyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxamide

InChI

InChI=1S/C25H28N4O3/c30-22-8-3-1-6-20(22)27-25(31)24-17-28(21-7-2-4-9-23(21)32-24)16-18-10-12-19(13-11-18)29-15-5-14-26-29/h2,4-5,7,9-15,20,22,24,30H,1,3,6,8,16-17H2,(H,27,31)/t20-,22-,24+/m0/s1

InChI Key

LZCHTDQRMCSDSE-ODGPQVTHSA-N

SMILES

O=C([C@H]1CN(CC2=CC=C(N3N=CC=C3)C=C2)C4=CC=CC=C4O1)N[C@@H]5[C@@H](O)CCCC5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

VU-0486846;  VU 0486846;  VU0486846

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-4-(4-(1H-Pyrazol-1-yl)benzyl)-N-((1S,2S)-2-hydroxycyclohexyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
(R)-4-(4-(1H-Pyrazol-1-yl)benzyl)-N-((1S,2S)-2-hydroxycyclohexyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxamide
Reactant of Route 3
Reactant of Route 3
(R)-4-(4-(1H-Pyrazol-1-yl)benzyl)-N-((1S,2S)-2-hydroxycyclohexyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxamide
Reactant of Route 4
Reactant of Route 4
(R)-4-(4-(1H-Pyrazol-1-yl)benzyl)-N-((1S,2S)-2-hydroxycyclohexyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxamide
Reactant of Route 5
Reactant of Route 5
(R)-4-(4-(1H-Pyrazol-1-yl)benzyl)-N-((1S,2S)-2-hydroxycyclohexyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxamide
Reactant of Route 6
Reactant of Route 6
(R)-4-(4-(1H-Pyrazol-1-yl)benzyl)-N-((1S,2S)-2-hydroxycyclohexyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxamide

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